molecular formula C20H34O2 B13394809 19-Hydroxy-13-epimanoyl oxide

19-Hydroxy-13-epimanoyl oxide

Cat. No.: B13394809
M. Wt: 306.5 g/mol
InChI Key: MONXCRDSDZQGGT-UHFFFAOYSA-N
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Description

19-Hydroxy-13-epimanoyl oxide is a labdane-type diterpenoid compound with the molecular formula C20H34O2 It is a derivative of manoyl oxide and is known for its various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-Hydroxy-13-epimanoyl oxide can be achieved through several methods. One common approach involves the microbial transformation of ent-13-epi-manoyl oxide using Rhizopus nigricans cultures . This process converts the substrate into its 20-hydroxy, ent-3β-hydroxy, and (14S)-spiro derivatives.

Another method involves the chemical synthesis of labdane-type diterpenes from ent-3-b-hydroxy-13-epi-manoyl oxide (ribenol). This process includes the preparation of carboxylates and carbamates by treating the compound with anhydrides, acid chlorides, or isocyanate derivatives in the presence of pyridine .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The use of microbial transformation and chemical synthesis methods can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

19-Hydroxy-13-epimanoyl oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, carboxylated, and carbamated derivatives of this compound. These derivatives exhibit enhanced biological activities and are useful in scientific research and industrial applications.

Mechanism of Action

The mechanism of action of 19-Hydroxy-13-epimanoyl oxide involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate cellular signaling pathways and inhibit the growth of microorganisms and cancer cells . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through the modulation of oxidative stress and inflammation.

Comparison with Similar Compounds

19-Hydroxy-13-epimanoyl oxide is unique among labdane-type diterpenoids due to its specific hydroxylation pattern. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-yl)methanol

InChI

InChI=1S/C20H34O2/c1-6-18(3)12-8-16-19(4)11-7-10-17(2,14-21)15(19)9-13-20(16,5)22-18/h6,15-16,21H,1,7-14H2,2-5H3

InChI Key

MONXCRDSDZQGGT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)CO

Origin of Product

United States

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